Cathepsin L inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cathepsin L inhibitors are compounds that specifically inhibit the activity of cathepsin L, a cysteine protease enzyme found in lysosomes. Cathepsin L plays a crucial role in protein degradation and processing within cells. Dysregulation of cathepsin L activity has been linked to various diseases, including cancer, osteoporosis, and neurodegenerative disorders. Therefore, cathepsin L inhibitors have garnered significant interest for their potential therapeutic applications .

Preparation Methods

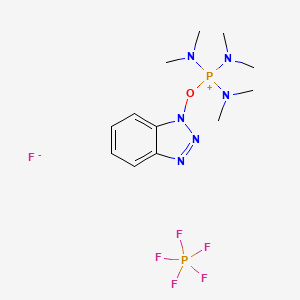

Synthetic Routes and Reaction Conditions: The synthesis of cathepsin L inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For instance, one common synthetic route involves the use of peptide-based inhibitors, where specific amino acid sequences are designed to interact with the active site of cathepsin L. The reaction conditions often include the use of protecting groups, coupling reagents like carbodiimides, and purification steps such as chromatography .

Industrial Production Methods: Industrial production of cathepsin L inhibitors may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce peptide-based inhibitors by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cathepsin L inhibitors can undergo various chemical reactions, including:

Oxidation: Some inhibitors may be susceptible to oxidation, especially those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to modify specific functional groups within the inhibitor molecule.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions are typically modified versions of the original inhibitor, with enhanced or altered biological activity. For example, oxidation may introduce hydroxyl groups, while substitution can add bulky side chains to improve binding affinity .

Scientific Research Applications

Cathepsin L inhibitors have a wide range of scientific research applications:

Chemistry: Used as tools to study enzyme kinetics and protein degradation pathways.

Biology: Employed in cell culture experiments to investigate the role of cathepsin L in cellular processes such as autophagy and apoptosis.

Medicine: Potential therapeutic agents for treating diseases like cancer, where cathepsin L is often overexpressed.

Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs.

Mechanism of Action

Cathepsin L inhibitors exert their effects by binding to the active site of cathepsin L, thereby preventing the enzyme from interacting with its natural substrates. This inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where the inhibitor binds to an allosteric site, causing conformational changes that reduce enzyme activity. The molecular targets include the catalytic cysteine residue within the active site, and the pathways involved often relate to protein degradation and cellular homeostasis .

Comparison with Similar Compounds

Cathepsin B inhibitors: These inhibitors target cathepsin B, another cysteine protease with similar functions but different substrate specificity.

Cathepsin K inhibitors: Target cathepsin K, which is primarily involved in bone resorption and is a target for osteoporosis treatment.

Cathepsin S inhibitors: These inhibitors are used in immune-related conditions due to the role of cathepsin S in antigen presentation

Uniqueness: Cathepsin L inhibitors are unique in their ability to specifically target cathepsin L, which is implicated in a broader range of diseases compared to other cathepsins. Their specificity and potency make them valuable tools in both research and therapeutic contexts .

Properties

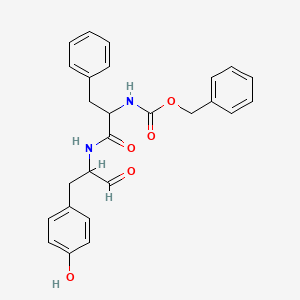

IUPAC Name |

benzyl N-[1-[[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDJMLQSYRSZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)

![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)

![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)